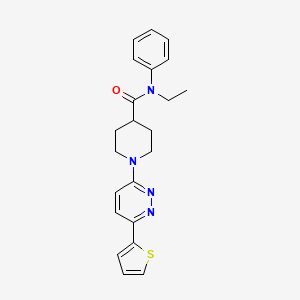

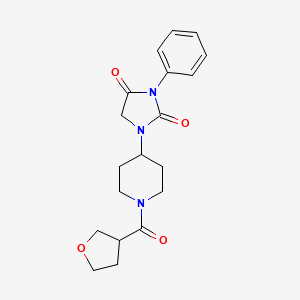

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of intermediates such as N-1-Naphthyl-3-oxobutanamide with various reagents to yield a range of derivatives, including pyridine-2(1H)-thiones and thieno[2,3-b]pyridine derivatives . Although the exact synthesis route for N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is not provided, similar synthetic strategies could potentially be applied, involving key steps such as cyclization, substitution, and functional group transformations.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and includes various functional groups that can influence the compound's reactivity and interaction with biological targets. The papers do not provide specific details on the molecular structure of N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, but the structural motifs mentioned, such as the pyridine and thiophene rings, are known to be present in bioactive molecules with potential pharmacological applications .

Chemical Reactions Analysis

The papers describe a variety of chemical reactions that can be used to modify the core structure of heterocyclic compounds. For instance, reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate lead to the formation of different derivatives, including carbohydrazide, pyridothienopyrimidine, and thiourea derivatives . These reactions are indicative of the versatility of heterocyclic chemistry and suggest that N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide could also undergo similar transformations to yield a variety of structurally diverse and potentially bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are largely determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, they do mention the analytical and spectral data used to establish the structures of synthesized compounds . Such data are crucial for understanding the compound's behavior in different environments, its solubility, stability, and potential interactions with biological molecules.

Scientific Research Applications

Antimycobacterial Activity

A study on thiazole-aminopiperidine hybrid analogues, including compounds synthesized from aryl thioamides, showed promising antimycobacterial activity against Mycobacterium tuberculosis. These compounds, evaluated for their in vitro activity, demonstrated significant inhibitory effects, highlighting their potential as novel inhibitors for tuberculosis treatment (Jeankumar et al., 2013).

Analgesic and Antiparkinsonian Activities

Research involving substituted pyridine derivatives prepared from related starting materials has revealed compounds with significant analgesic and antiparkinsonian activities. These findings suggest the potential of such compounds in developing therapies for pain management and Parkinson's disease (Amr et al., 2008).

Antimicrobial Activity

A series of substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives synthesized from related compounds demonstrated antimicrobial activities against various pathogens. These results indicate the utility of these compounds in creating new antimicrobial agents (Gad-Elkareem et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds efficiently inhibited the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage abilities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name |

N-ethyl-N-phenyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-2-26(18-7-4-3-5-8-18)22(27)17-12-14-25(15-13-17)21-11-10-19(23-24-21)20-9-6-16-28-20/h3-11,16-17H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKBPIHCKNSNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-phenyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

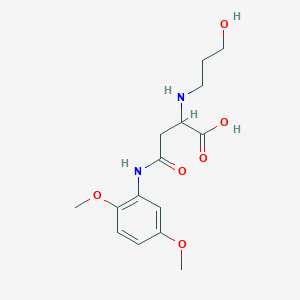

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)

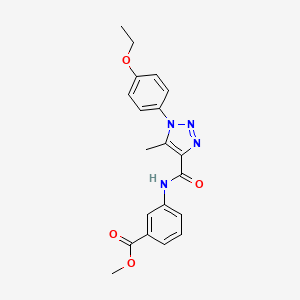

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)

![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)

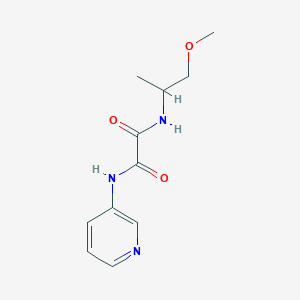

![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)